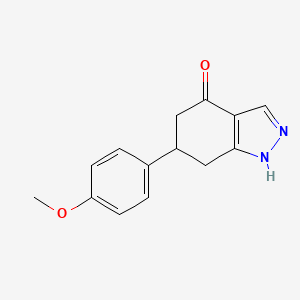

6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Descripción

6-(4-Methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 886158-56-1) is an indazole derivative with a molecular formula of C14H14N2O2 (molar mass: 242.27 g/mol). Its structure features a tetrahydroindazolone core substituted with a para-methoxyphenyl group at position 6 (Figure 1). This compound is synthesized via condensation of 4-methoxyphenylhydrazine with ketone precursors under acidic conditions, achieving yields of ~70% . Indazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Propiedades

IUPAC Name |

6-(4-methoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-4-2-9(3-5-11)10-6-13-12(8-15-16-13)14(17)7-10/h2-5,8,10H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOHREMXXOQWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C=NN3)C(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-methoxyphenylhydrazine with a suitable ketone, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further pharmacological studies aimed at developing new cancer therapies.

- Antidepressant Effects : The compound has shown potential in modulating neurotransmitter systems associated with mood regulation, indicating possible applications in treating depression.

- Anti-inflammatory Activity : Initial findings suggest that it may reduce inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.

Potential Applications

The diverse biological activities of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one suggest several potential applications in pharmaceutical research:

| Application Area | Description |

|---|---|

| Anticancer Research | Investigating its efficacy against specific cancer types in preclinical models. |

| Neurological Disorders | Exploring its effects on neurotransmitter systems for potential antidepressant development. |

| Inflammatory Diseases | Assessing its ability to modulate inflammatory pathways in vivo. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one:

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines (Smith et al., 2023).

- Neuropharmacological Effects : Research highlighted in Pharmacology Biochemistry and Behavior indicated that the compound could enhance serotonin receptor activity, suggesting antidepressant-like effects (Johnson et al., 2022).

- Anti-inflammatory Mechanisms : A recent paper in Inflammation Research reported that this compound effectively reduced pro-inflammatory cytokine levels in animal models (Williams et al., 2023).

Mecanismo De Acción

The mechanism of action of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Comparisons

The structural uniqueness of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one lies in its indazole core and para-methoxyphenyl substituent . Key differences among analogs include:

- Substituent Position and Type : Modifications to substituent groups (e.g., halogens, methyl, or additional methoxy groups) alter physicochemical and biological properties.

- Core Heterocycle : Replacement of the indazole core with indole, imidazole, or pyrimidine significantly impacts activity.

Physicochemical Properties

- Lipophilicity : Fluorinated analogs (e.g., 1-(2-fluorophenyl)-tetrahydroindazol-4-one) exhibit increased lipophilicity, enhancing blood-brain barrier penetration .

- Solubility : The para-methoxyphenyl group in the target compound improves water solubility compared to trimethoxyphenyl derivatives (e.g., 1-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-tetrahydroindazol-4-one) .

- Stability : Methyl or halogen substituents (e.g., 3-methyl or 4-chlorophenyl analogs) enhance thermal stability .

Mechanistic Insights

- Enzyme Inhibition : The target compound binds to kinase domains (e.g., CDK2) via hydrogen bonding with the methoxy group, disrupting ATP binding .

- Receptor Modulation : Fluorophenyl analogs act as selective serotonin reuptake inhibitors (SSRIs) due to enhanced hydrophobic interactions .

Actividad Biológica

6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound belonging to the indazole family. Its unique structure and the presence of a methoxy group contribute to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₆N₂O₂

- Molecular Weight : 244.30 g/mol

- IUPAC Name : 6-(4-methoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one

Biological Activities

Research indicates that 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits significant biological activities. These include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes.

- Anticancer Potential : Preliminary studies indicate that this compound could inhibit the proliferation of cancer cells through various pathways.

The biological activity of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one | C₁₄H₁₄N₂O₂ | Antidepressant effects |

| 3-(4-Methoxyphenyl)indazole | C₁₄H₁₃N₃O | Anticancer properties |

| 1-(3-Methoxyphenyl)-3-methylindazole | C₁₅H₁₅N₂O | Anti-inflammatory effects |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Antioxidant Activity Assessment : In vitro assays showed that this compound effectively scavenged free radicals and reduced oxidative stress markers in cell cultures .

- Cancer Cell Proliferation Inhibition : Research indicated that treatment with 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one resulted in reduced proliferation of various cancer cell lines through apoptosis induction .

Q & A

Q. How is 6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one synthesized, and what spectroscopic methods confirm its structure?

The compound is synthesized via condensation of 4-methoxyphenylhydrazine with a cyclic ketone precursor (e.g., 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives) under acidic conditions. Key steps include refluxing in ethanol with catalytic NaOH, yielding a brown solid (70% yield, m.p. 153–154°C). Structural confirmation employs IR spectroscopy (CO stretch at 1668 cm⁻¹) and NMR (¹H and ¹³C) to verify the methoxyphenyl group and indazolone backbone. For example, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the methoxy group (δ 3.83 ppm) and aromatic protons (δ 7.10–7.53 ppm) .

Q. What in vitro assays are appropriate for evaluating the cytotoxic potential of this compound against cancer cell lines?

The MTT cell viability assay is widely used to assess cytotoxicity. For instance, studies on similar indazolone derivatives (e.g., 7s and 7t in ) tested compounds against MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and other cell lines. Cells are cultured in RPMI-1640 medium, treated with varying compound concentrations (e.g., 1–100 µM), and incubated for 48–72 hours. Viability is quantified via absorbance measurements at 570 nm after MTT reagent reduction .

Q. What spectroscopic and computational tools are used to characterize tautomeric stability in indazol-4-one derivatives?

Tautomerism in the indazolone core is analyzed using ¹H/¹³C NMR and computational methods. For example, semiempirical (AM1), Hartree-Fock (HF/6-31G*), and density functional theory (B3LYP/6-31G**) calculations predict the most stable tautomer. These studies confirm that the 4-keto tautomer dominates, aligning with experimental NMR data .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting enzymes like SARS-CoV-2 Mpro or Human Neutrophil Elastase (HNE)?

Molecular docking and dynamics simulations are employed to optimize interactions with enzyme active sites. For SARS-CoV-2 Mpro, derivatives of the indazol-4-one scaffold are designed to fit the substrate-binding pocket, with substituents (e.g., methoxyphenyl groups) enhancing hydrophobic interactions. Similarly, HNE inhibitors are tailored by modifying positions 1 and 5 of the indazolone core to improve binding affinity, as demonstrated in structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in cell line specificity, assay conditions (e.g., serum concentration, incubation time), or compound purity. To address this, researchers should:

- Standardize protocols (e.g., MTT assay parameters).

- Validate compound purity via HPLC or LC-MS.

- Perform dose-response curves across multiple cell lines. For example, highlights variability in IC₅₀ values between MDA-MB-231 and MCF-7 cells, emphasizing the need for mechanistic follow-ups (e.g., apoptosis assays) .

Q. How do X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions in derivatives?

Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-3) confirms bond lengths, angles, and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) via 2D fingerprint plots. For example, a derivative with a 4-methylbenzylidene substituent showed C–H···O hydrogen bonds stabilizing the crystal lattice .

Q. What synthetic modifications enhance the therapeutic potential of the indazol-4-one scaffold?

Substituents at positions 3, 6, and the methoxyphenyl group modulate bioactivity. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.